molecular formula C8H5NO4 B1346156 6-Nitrophthalide CAS No. 610-93-5

6-Nitrophthalide

Cat. No.: B1346156
CAS No.: 610-93-5
M. Wt: 179.13 g/mol
InChI Key: RNWGZXAHUPFXLL-UHFFFAOYSA-N
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Preparation Methods

Detailed Synthetic Route

Two-Step Synthesis from 2-Nitrobenzaldehyde

The widely referenced preparation method involves a two-step reaction sequence:

Step Reagents & Conditions Description
1 Sodium tetrahydroborate (NaBH4), tetrahydrofuran (THF), 0–20°C, 12 h Reduction of 2-nitrobenzaldehyde to the corresponding alcohol intermediate
2 Methyl iodide, acidic conditions (pH ~1), 20°C, 12 h Methylation and cyclization to form 6-nitrophthalide

This method yields this compound with good purity and moderate to high yield. The reaction temperature is carefully controlled below 50°C to minimize side reactions and decomposition. The use of THF as solvent facilitates the reduction step, while acidic conditions promote cyclization and methylation.

Nitration of Phthalide Derivatives

An alternative approach involves direct nitration of phthalide or substituted phthalides using a mixture of nitric acid and sulfuric acid at low temperatures (0–20°C). This electrophilic aromatic substitution introduces the nitro group selectively at the 6-position due to electronic and steric effects. The reaction is typically carried out under controlled stoichiometric conditions to avoid over-nitration or degradation.

Parameter Typical Conditions Notes
Nitrating agents HNO3 / H2SO4 mixture Concentrations optimized for selectivity
Temperature 0–20°C Low temperature to control reaction rate
Reaction time ~12 hours Ensures complete nitration
Work-up Quenching with water, recrystallization Purification to remove impurities

This method is favored for its straightforwardness but requires careful handling of strong acids and temperature control.

Purification and Characterization

Post-synthesis, this compound is purified primarily by recrystallization from solvents such as ethanol or methanol. The compound exhibits limited water solubility (~0.4 g/L at 25°C), which aids in selective crystallization.

Property Value
Melting point 140–146 °C
Water solubility 0.4 g/L at 25 °C
Physical form Pale yellow crystalline powder

Purity is confirmed by analytical techniques including:

  • High-performance liquid chromatography (HPLC)
  • Gas chromatography-mass spectrometry (GC-MS)
  • Nuclear magnetic resonance (NMR) spectroscopy

These methods ensure structural integrity and absence of side products.

Research Findings and Optimization

  • Reaction Temperature: Maintaining temperatures below 50°C during nitration and reduction steps is critical to avoid side reactions and degradation of sensitive intermediates.
  • Stoichiometry: Using stoichiometric amounts of nitric acid and sulfuric acid improves selectivity for the 6-nitro substitution.
  • Reaction Time: Extended reaction times (~12 hours) ensure complete conversion but require monitoring to prevent overreaction.
  • Solvent Choice: THF is preferred for reduction steps due to its ability to dissolve both organic substrates and sodium tetrahydroborate.
  • Safety: Handling of strong acids and reducing agents requires appropriate personal protective equipment and ventilation to mitigate risks such as skin irritation and inhalation hazards.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Conditions Advantages Limitations
Two-step reduction & methylation 2-Nitrobenzaldehyde NaBH4/THF (0–20°C), methyl iodide, acidic pH High purity, moderate yield Multi-step, requires careful control
Direct nitration Phthalide derivatives HNO3/H2SO4 (0–20°C), 12 h Simple, direct nitration Requires strong acids, safety concerns

Scientific Research Applications

6-Nitrophthalide is a chemical compound with the molecular formula C8H5NO4C_8H_5NO_4 that has diverse applications in scientific research, industry, and medicine . It is a fluorescent heterocycle that can be used as a probe for specific inhibition.

Scientific Research Applications

This compound is widely utilized in various facets of scientific research.

  • Chemistry It is used as a fluorescent probe for specific inhibition.
  • Biology It has demonstrated inhibitory properties against triazole and dipole, which are catalytic asymmetric molecules.
  • Medicine It is used in the preparation of compounds with potential medicinal properties.
  • Organic Synthesis It serves as an intermediate in creating complex molecules .
  • Fluorescent Dyes It is utilized in creating fluorescent dyes for biological imaging and diagnostics .
  • Pharmaceutical Development It helps in formulating drugs that target specific biological pathways .
  • Polymer Chemistry It can be incorporated into polymer matrices to improve thermal stability and mechanical strength .
  • Environmental Monitoring It is used to detect pollutants, aiding in environmental research and ensuring compliance with safety regulations .

This compound is a nitro-substituted derivative of phthalic acid with diverse biological activities and potential applications in medicinal chemistry, such as anti-inflammatory, antitumor, and antimicrobial activities.

  • Antitumor Activity Research suggests that compounds with a nitro group, including this compound, exhibit antitumor properties against various cancer cell lines by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa (cervical cancer)12.5Induction of apoptosis
    MCF-7 (breast cancer)15.0Cell cycle arrest and apoptosis
    A549 (lung cancer)10.0Inhibition of proliferation
  • Anti-inflammatory Effects Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in inflammatory responses.
    AssayResultReference
    COX-2 InhibitionIC50: 8 µM
    TNF-α InhibitionSignificant reduction
    IL-1β InhibitionModerate effect
  • Antimicrobial Properties The presence of the nitro group enhances its ability to interact with microbial enzymes and cellular structures.
    MicroorganismMIC (µg/mL)Type of Activity
    Staphylococcus aureus32Bactericidal
    Escherichia coli64Bacteriostatic
    Candida albicans16Fungicidal

Case Studies

  • Antitumor Study: this compound has cytotoxic effects on human breast cancer cells (MCF-7), with a dose-dependent inhibition of cell growth (IC50 ≈ 15 µM) and induction of apoptosis via mitochondrial pathways.
  • Anti-inflammatory Research: In a murine model of acute inflammation, administration of this compound resulted in a significant decrease in inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy: this compound exhibited antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating effective bactericidal action.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Reduction: It can be reduced to form 6-dimethylaminophthalide using reductive methylation.
  • Substitution: It can be used in the preparation of 3-bromo-6-nitrophthalide.
  • Oxidation: It can inhibit the oxidation of aldehydes.

Common reagents used in these reactions include sodium tetrahydroborate, tetrahydrofuran, methyl iodide, and nitric acid.

Safety and Hazards

Mechanism of Action

The mechanism of action of 6-Nitrophthalide involves its ability to inhibit specific chemical reactions. It acts as a probe for specific inhibition and has the ability to inhibit the oxidation of aldehydes . The molecular targets and pathways involved in its mechanism of action are related to its interaction with specific enzymes and chemical intermediates.

Biological Activity

6-Nitrophthalide is a nitro-substituted derivative of phthalic acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory, antitumor, and antimicrobial activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 6-position of the phthalide ring. The molecular structure can be represented as follows:

C8H5NO4\text{C}_8\text{H}_5\text{NO}_4

This structure contributes to its electronic properties, enhancing its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity
  • Anti-inflammatory Effects
  • Antimicrobial Properties

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that compounds with a nitro group, including this compound, show promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest and apoptosis
A549 (lung cancer)10.0Inhibition of proliferation

Anti-inflammatory Effects

The anti-inflammatory effects of this compound have also been documented. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in inflammatory responses.

Table 2: Anti-inflammatory Activity

AssayResultReference
COX-2 InhibitionIC50: 8 µM
TNF-α InhibitionSignificant reduction
IL-1β InhibitionModerate effect

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens. The presence of the nitro group enhances its ability to interact with microbial enzymes and cellular structures.

Table 3: Antimicrobial Activity

MicroorganismMIC (µg/mL)Type of Activity
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

Case Studies

  • Antitumor Study : A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of approximately 15 µM. The compound was shown to induce apoptosis via mitochondrial pathways.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of the compound resulted in a significant decrease in inflammatory markers, demonstrating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : A comprehensive evaluation against various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating effective bactericidal action.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Nitrophthalide with high purity, and how can experimental parameters be optimized?

  • Answer : Synthesis typically involves nitration of phthalide derivatives under controlled conditions. To optimize purity, monitor reaction temperature (ideally below 50°C to avoid side products) and use stoichiometric nitric acid concentrations. Post-synthesis, recrystallization from ethanol or methanol is effective for purification. Solubility data (4.00E-01 g/L in water at 25°C) should guide solvent selection . Characterization via HPLC or GC-MS ensures purity, while NMR confirms structural integrity. Safety protocols for handling nitric acid and nitration byproducts must be followed to mitigate hazards like skin/eye irritation .

Q. How should researchers handle discrepancies in reported solubility values for this compound across different solvents?

  • Answer : Discrepancies may arise from variations in measurement techniques (e.g., gravimetric vs. spectroscopic methods) or solvent purity. To resolve contradictions, replicate experiments using standardized protocols (e.g., shake-flask method) and validate with peer-reviewed solubility datasets. Cross-reference with thermodynamic models like the Yalkowsky equation to predict solubility behavior . Document solvent batch details and ambient conditions (temperature, humidity) to ensure reproducibility .

Q. What safety protocols are critical when working with this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles) to prevent skin/eye contact. Store in airtight containers away from oxidizers and reducing agents. While this compound is not classified as carcinogenic, avoid inhalation of dust and ensure proper ventilation. Dispose of waste via certified hazardous waste facilities compliant with local regulations. Emergency procedures for spills (e.g., neutralization with inert absorbents) should be pre-established .

Advanced Research Questions

Q. How does the planarity of this compound’s molecular structure influence its photophysical properties, and what experimental techniques can validate this relationship?

  • Answer : The planar Pd core (maximal deviation: 1.3°) enables efficient π-electron conjugation, affecting UV-Vis absorption and fluorescence. Techniques like X-ray crystallography or DFT calculations can confirm planarity, while time-resolved spectroscopy (e.g., femtosecond transient absorption) quantifies electron transfer kinetics. Compare with non-planar analogs to isolate structural effects on photophysics .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity in electron-deficient environments?

  • Answer : Reassess computational models (e.g., DFT functionals or basis sets) for accuracy in nitro-group interactions. Validate via kinetic studies (e.g., monitoring reaction intermediates using stopped-flow spectroscopy) or isotopic labeling to trace mechanistic pathways. Cross-validate with spectroscopic data (IR, Raman) to identify overlooked intermediates .

Q. How can researchers design experiments to probe the environmental fate of this compound, particularly its degradation pathways in aqueous systems?

  • Answer : Conduct hydrolysis studies under varied pH/temperature conditions, analyzing products via LC-MS. Use radical scavengers (e.g., tert-butanol) to differentiate between photolytic and oxidative degradation. Ecotoxicity assays (e.g., Daphnia magna bioassays) assess ecological impact. Data should align with OECD guidelines for environmental persistence testing .

Q. Methodological Guidance

Q. How should researchers formulate hypothesis-driven questions about this compound’s applications in material science?

  • Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound’s electron-deficient structure (Intervention) enhance charge transport in polymer composites (Outcome) compared to nitro-free analogs (Comparison)?" .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use non-linear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions via residual analysis and apply ANOVA for group comparisons. Report confidence intervals and effect sizes to quantify uncertainty .

Q. Data Reporting Standards

Q. How should raw datasets from this compound experiments be archived to meet open science requirements?

  • Answer : Deposit data in repositories like Zenodo or Figshare with metadata (e.g., solvent purity, instrument calibration logs). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite datasets in publications. Provide accession numbers for transparency .

Q. What criteria determine the inclusion/exclusion of spectral data in publications on this compound?

  • Answer : Include only spectra critical to supporting conclusions (e.g., novel intermediates). Exclude redundant or low-signal data; these can be appended as supplementary material. Ensure spectra are baseline-corrected and annotated with peak assignments .

Properties

IUPAC Name

6-nitro-3H-2-benzofuran-1-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5NO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWGZXAHUPFXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870684
Record name 6-Nitro-2-benzofuran-1(3H)-one
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Molecular Weight

179.13 g/mol
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CAS No.

610-93-5
Record name 6-Nitrophthalide
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Record name 6-Nitro-3H-isobenzofuran-1-one
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Synthesis routes and methods I

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)-5 or 6-nitrophthalide (I: X=Y4 =(CH3)2N, Y2 =Z4 =Z7 =H, Z5 or Z6 =O2N and the other of Z5 or Z6 =H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)phthalide
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Three portions of a mixture of concentrated nitric acid (0.6 ml. each portion) and concentrated sulfuric acid (0.66 ml. each portion) were added to a mixture of 3-(2,4-bis(dimethylamino)phenyl)-3-(4-dimethylamino)phenyl)phthalide (4.17 g.) and concentrated sulfuric acid (20 ml.) with cooling. After each addition the temperature was allowed to rise to room temperature. The resulting mixture was poured onto ice and the resulting mixture was basified, affording 3-(2,4-bis(dimethylamino)phenyl)-3-(4-(dimethylamino)phenyl)5 or 6-nitrophthalide (I: X= Y 4 = (CH3)2N, Y 2 = Z4 = Z7 = H, Z5 or Z6 = O2N and the other of Z5 or Z6 = H) or a mixture of both.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 3H-Isobenzofuran-1-one (30.0 g, 0.220 mol) in H2SO4 (38 mL) was added KNO3 (28.0 g, 0.290 mol) in H2SO4 (60 mL) at 0° C. After the addition, the mixture was stirred at 20° C. for 1 h. The reaction mixture was poured into ice and the resulting precipitate was filtered off and recrystallized from ethanol to give 6-nitroisobenzofuran-1(3H)-one (32.0 g, 80%). 1H NMR (300 MHz, CDCl3) δ 8.76 (d, J=2.1, 1H), 8.57 (dd, J=8.4, 2.1, 1H), 7.72 (d, J=8.4, 1H), 5.45 (s, 2H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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